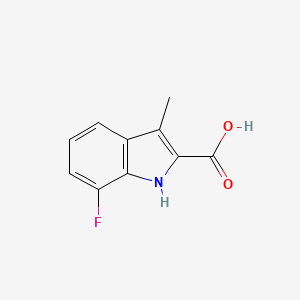

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

7-fluoro-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-6-3-2-4-7(11)9(6)12-8(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAOBZOWRSGANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652006 | |

| Record name | 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866211-12-3 | |

| Record name | 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorinated Indole Synthesis

Selective fluorination at the 7-position is usually achieved by starting with a 7-fluoro-substituted aniline or by electrophilic aromatic substitution using fluorinating reagents. For example, 7-fluoroaniline derivatives can be converted into the corresponding hydrazones, which then undergo cyclization to form the 7-fluoroindole scaffold.

Methylation at the 3-Position

Methylation of the indole nitrogen or carbon can be accomplished using alkylating agents. For 3-methyl substitution, the reaction typically involves:

- Use of methyl iodide or dimethyl sulfate as methylating agents.

- A base such as potassium hydroxide or sodium hydride to deprotonate the indole at the 3-position.

- Solvents like dimethylformamide or methanol under reflux conditions.

This step must be carefully controlled to avoid over-alkylation or N-methylation instead of C-methylation.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization | 7-Fluoroaniline + hydrazine derivative, acid catalyst | Forms 7-fluoroindole core |

| 2 | Methylation | Methyl iodide, KOH, DMF, reflux | Selective 3-position methylation |

| 3 | Lithiation & Carboxylation | n-Butyllithium, CO₂, low temperature | Introduces carboxyl group at 2-position |

| 4 | Acidification | Aqueous acid workup | Yields 7-fluoro-3-methyl-1H-indole-2-carboxylic acid |

Research Findings and Optimization

Selectivity: Achieving selective fluorination and methylation requires precise control of reaction conditions. Use of protecting groups may be necessary to avoid side reactions.

Yields: Reported yields for similar indole carboxylic acid syntheses range from moderate to high (50–85%), depending on the purity of intermediates and reaction optimization.

Purification: Crystallization and chromatographic techniques such as high-performance liquid chromatography (HPLC) are commonly used to purify the final product.

Scalability: Patent literature indicates that the described methods are scalable for industrial synthesis with appropriate modifications to solvent systems and reaction times.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Indole Core Formation | Fischer indole synthesis or hydrazone cyclization | 7-Fluoroaniline, hydrazine, acid catalyst | Established methodology | Regioselectivity control |

| Fluorination | Use of fluorinated precursors or electrophilic fluorination | Fluorinating agents or fluorinated anilines | High regioselectivity | Harsh reagents may be required |

| Methylation at 3-Position | Alkylation with methyl iodide or dimethyl sulfate | Methyl iodide, base (KOH/NaH), DMF | Efficient methylation | Avoiding N-methylation |

| Carboxylation at 2-Position | Lithiation followed by CO₂ quenching or oxidation | n-BuLi, CO₂, acid workup | Direct introduction of acid group | Sensitive to moisture, temperature |

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.

Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.

Substitution: Substitution reactions at the fluorine or methyl groups can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxindole derivatives, which have potential biological activities.

Reduction Products: Alcohols and aldehydes, which can be further modified for various applications.

Substitution Products: Derivatives with different functional groups, expanding the compound's utility.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 7-fluoro-3-methyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. These compounds have shown promising results in inhibiting the strand transfer of integrase, with IC50 values indicating significant potency. For instance, structural modifications on the indole core enhanced inhibitory effects, suggesting that this compound could serve as a scaffold for developing new antiviral agents .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.13 | HIV-1 Integrase |

| Optimized derivative | 2.72 | HIV-1 Integrase |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). The structure-activity relationship (SAR) studies indicate that modifications at the 6 and 7 positions significantly influence enzyme binding and inhibition potency. For example, specific substitutions led to varying degrees of inhibition against IDO and TDO, highlighting the therapeutic potential in cancer and autoimmune diseases .

| Compound | IDO IC50 (µM) | TDO IC50 (µM) |

|---|---|---|

| Base compound | 40.7 ± 3.03 | 99.2 ± 51.5 |

| Modified derivative | 8.40 ± 1.70 | 8.48 ± 0.40 |

Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its derivatives can be synthesized through various methods, allowing for the customization of functional groups to enhance biological activity or optimize pharmacokinetic properties .

Mechanism of Action

The mechanism by which 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may bind to specific receptors or enzymes, influencing biological processes.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)

- Key Differences : Replaces fluorine with chlorine at the 7-position.

- Implications: Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter binding affinity in biological systems.

7-Fluoro-1H-indole-3-carboxylic acid (CAS: 858515-66-9)

4-Fluoro-7-methyl-1H-indole-2-carboxamide

3-Substituted Indole-2-carboxylic Acid Derivatives

- Example: 3-((E)-3-((3-((E)-2-(7-Chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (Compound 17k)

- Activity : Potent CysLT1 antagonist (IC₅₀ = 5.9 nM) with >2,500-fold selectivity over CysLT2 .

- Comparison: The target compound lacks the extended quinoline-vinyl moiety, which is critical for CysLT1 selectivity in 17k. Fluorine’s smaller size vs. chlorine may reduce steric hindrance but lower electron-withdrawing effects .

5-Fluoro-1H-indole-3-carboxylic Acid

- Crystallographic Data: Forms stable monoclinic crystals (space group P2₁/c), with hydrogen-bonding networks involving the carboxylic acid group .

Table 1: Comparative Physicochemical Properties

Market and Availability

- Derivatives such as 7-fluoro-1H-indole-3-carboxylic acid remain available through suppliers like Aldlab Chemicals, highlighting demand for positional isomers in medicinal chemistry .

Biological Activity

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (7-F-3-Me-ICA) is an indole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The unique structure of 7-F-3-Me-ICA includes a fluorine atom at the 7-position of the indole ring, which contributes to its biological activity. The presence of the carboxylic acid group at the 2-position enhances its ability to form hydrogen bonds with proteins, making it a suitable candidate for ligand design in drug discovery.

1. Anticancer Activity

Research indicates that indole derivatives, including 7-F-3-Me-ICA, exhibit promising anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Mechanism of Action : Indole derivatives can modulate key signaling pathways involved in cancer progression, such as NF-κB and cyclooxygenase (COX) pathways. Specifically, they inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators associated with tumor growth .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that 7-F-3-Me-ICA may possess antibacterial and antifungal properties, although further research is required to confirm these effects .

3. Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory activities. 7-F-3-Me-ICA has been shown to inhibit the activity of enzymes like lipoxygenase and cyclooxygenase, which are critical in inflammatory processes .

The biological activity of 7-F-3-Me-ICA is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits various enzymes involved in metabolic pathways, including indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are implicated in cancer and immune regulation. For example, derivatives have shown IC50 values as low as 8.40 µM against IDO1 .

- Cell Signaling Modulation : It can influence cell signaling pathways by interacting with transcription factors such as NF-κB, which regulates immune responses and inflammation .

Table 1: Biological Activities of this compound

Future Directions

Further research is necessary to explore the full potential of 7-F-3-Me-ICA in various therapeutic areas. Investigations into its structure–activity relationship (SAR) could lead to the development of more potent derivatives with enhanced bioavailability and specificity for target proteins.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid?

- Methodological Answer : A two-step approach is recommended:

- Step 1 : Start with a fluorinated indole precursor (e.g., 5-fluoro-3-formylindole-2-carboxylate derivatives) .

- Step 2 : Introduce the methyl group via alkylation or Friedel-Crafts reactions, followed by oxidation of the ester to the carboxylic acid using acidic hydrolysis (e.g., H₂SO₄/H₂O) .

- Validation : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., acetic acid/water mixtures) .

Q. How can the structural identity and purity of this compound be confirmed?

- Analytical Workflow :

- NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine at C7, methyl at C3) using - and -NMR .

- Mass Spectrometry : Validate molecular weight (expected: 193.14 g/mol) via ESI-MS or MALDI-TOF.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) .

Q. What safety protocols are critical when handling fluorinated indole derivatives?

- PPE Requirements : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation of fine particles .

- Waste Management : Collect organic waste in designated containers and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for fluorinated indole-carboxylic acids be addressed?

- Resolution Strategies :

- Solvent Screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 2–12) under controlled temperatures (4°C to 60°C).

- Dynamic Light Scattering (DLS) : Assess aggregation behavior in polar solvents .

Q. What reaction conditions maximize yield in multi-step syntheses of this compound?

- Optimization Parameters :

- Catalysis : Use NaOAc in acetic acid for condensation steps to improve reaction rates .

- Temperature Control : Reflux at 110–120°C for 3–5 hours to ensure complete conversion .

Q. Can computational models predict the biological activity of fluorinated indole derivatives?

- Computational Approaches :

- DFT Calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites .

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .

- Validation : Correlate computational predictions with enzyme inhibition assays (e.g., IC₅₀ measurements).

Data Contradiction Analysis

Q. How should researchers address missing physicochemical data (e.g., melting point) for novel indole derivatives?

- Experimental Determination :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.